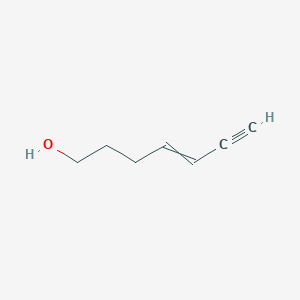

![molecular formula C6H3BrIN3 B1148555 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine CAS No. 1357947-08-0](/img/structure/B1148555.png)

5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

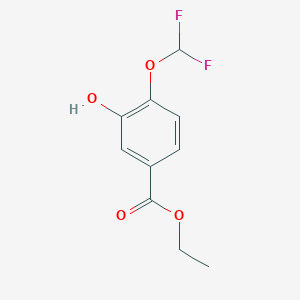

5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has gained interest in various fields of chemistry due to its unique structural features and potential applications.

Synthesis Analysis

- The synthesis of this compound involves iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with iodine, producing an intermediate product, which is then reacted with various sulfonamide derivatives via copper-catalyzed coupling reactions (Variya, Panchal, & Patel, 2019).

Molecular Structure Analysis

- The molecular structures of related pyrazolo[3,4-b]pyridine derivatives have been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These studies help in understanding the spatial arrangement and bonding patterns of the compound (Jabri et al., 2023).

Chemical Reactions and Properties

- This compound can undergo various chemical reactions due to its functional groups. It can react with different reagents to form a variety of derivatives with potential biological activities (Quiroga et al., 2010).

Physical Properties Analysis

- The physical properties of this compound and its derivatives can be analyzed through spectroscopic methods and crystalline structure studies. These properties include absorption spectra, fluorescence, and molecular interactions within crystals (Yang et al., 2011).

Chemical Properties Analysis

- The chemical properties of this compound are influenced by its heterocyclic structure, allowing for diverse reactivity and the formation of various derivatives with different chemical functionalities (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Properties : Variya, Panchal, and Patel (2019) synthesized a series of novel derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating excellent antibacterial activity against Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Polyheterocyclic Ring Systems : Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a similar compound as a precursor for constructing new polyheterocyclic ring systems, which have potential applications in drug discovery and development (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Analgesic and Anti-inflammatory Activities : Chamakuri, Murthy Muppavarapu, and Yellu (2016) reported the synthesis of 7-azaindazole chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine, with certain derivatives exhibiting excellent anti-inflammatory and analgesic activities (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).

Synthesis Methods : Gálvez et al. (2014) discussed a microwave-assisted synthesis method for related pyrazolo[3,4-b]pyridines, highlighting efficient and environmentally friendly synthesis approaches (Gálvez, Quiroga, Insuasty, & Abonía, 2014).

Photoinduced Tautomerization Studies : Vetokhina et al. (2012) studied photoinduced tautomerization in derivatives of pyrazolo[3,4-b]pyridines, providing insights into their photophysical properties (Vetokhina et al., 2012).

Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, noting their significance in pharmaceutical and medicinal chemistry (Donaire-Arias et al., 2022).

Antiproliferative Agents : Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their cytotoxic effects against cancer cells, highlighting their potential as antiproliferative agents (Ananda et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQYLFQIAAPJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NNC(=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)